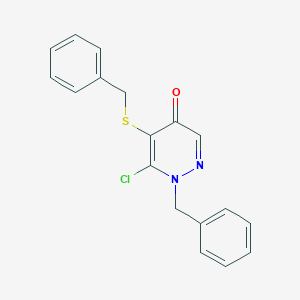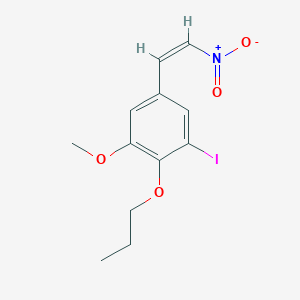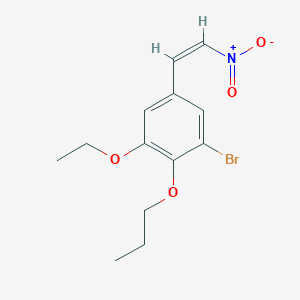
1-benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyridazinone derivative and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
1-Benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone in lab experiments is its potential to inhibit the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 1-benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone. One area of research is the development of new anticancer drugs based on this compound. Another area of research is the study of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 1-benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone is a complex process that involves several steps. The most common method of synthesis is the reaction of 6-chloro-3-nitropyridazine with benzyl mercaptan in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with benzyl chloride to obtain 1-benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone.
Aplicaciones Científicas De Investigación
1-Benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone has been extensively studied for its potential applications in scientific research. It has been found to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
Fórmula molecular |
C18H15ClN2OS |
|---|---|
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
1-benzyl-5-benzylsulfanyl-6-chloropyridazin-4-one |
InChI |
InChI=1S/C18H15ClN2OS/c19-18-17(23-13-15-9-5-2-6-10-15)16(22)11-20-21(18)12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
Clave InChI |
JGFTUXFMQVDOIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)C=N2)SCC3=CC=CC=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=C(C(=O)C=N2)SCC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B286267.png)
![(5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B286269.png)
![(2Z,5Z)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B286271.png)
![5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286272.png)
![(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B286275.png)
![(4Z)-4-[4-(butan-2-yloxy)-3-chlorobenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B286276.png)
![(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B286278.png)
![N-[4-(1-adamantyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B286281.png)


![2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B286285.png)
![5-{[5-(5-Chloro-2-methylphenyl)-2-furyl]methylene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B286286.png)
![(2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B286287.png)
![2-{5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B286289.png)